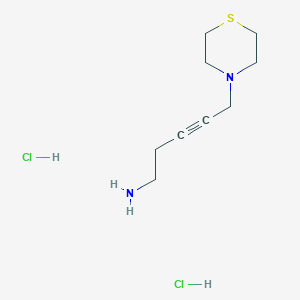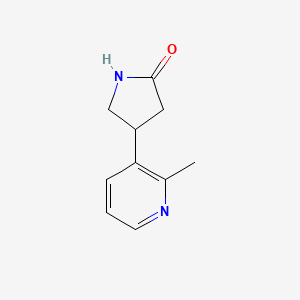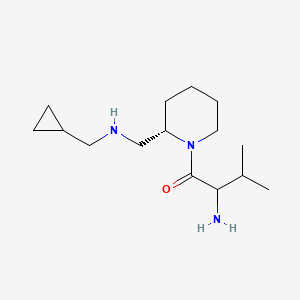
(S)-4-(2-Fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-Fluorophényl)pyrrolidin-2-one est un composé chimique de formule moléculaire C10H10FNO. Il s'agit d'un dérivé de pyrrolidinone, caractérisé par la présence d'un groupe fluorophényle lié au cycle pyrrolidinone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (S)-4-(2-Fluorophényl)pyrrolidin-2-one implique généralement la réaction de la 2-fluorobenzaldéhyde avec une amine appropriée pour former une base de Schiff intermédiaire, qui est ensuite réduite en amine correspondante. Cette amine est ensuite cyclisée pour former le cycle pyrrolidinone. Les conditions réactionnelles impliquent souvent l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, et l'étape de cyclisation peut nécessiter des conditions acides ou basiques selon la voie de synthèse spécifique.
Méthodes de production industrielle
La production industrielle de la (S)-4-(2-Fluorophényl)pyrrolidin-2-one peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du composé. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
(S)-4-(2-Fluorophényl)pyrrolidin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le groupe fluorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
(S)-4-(2-Fluorophényl)pyrrolidin-2-one présente plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou comme outil pharmacologique.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'autres composés.
Mécanisme d'action
Le mécanisme d'action de la (S)-4-(2-Fluorophényl)pyrrolidin-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe fluorophényle peut améliorer l'affinité de liaison et la sélectivité du composé pour ces cibles, conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et des molécules cibles.
Applications De Recherche Scientifique
(S)-4-(2-Fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (S)-4-(2-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(2-Fluorophényl)pyrrolidin-2-one
- 1-(5-Amino-2-fluorophényl)pyrrolidin-2-one
- 5-(5-Bromo-2-fluorophényl)pyrrolidin-2-one
Unicité
(S)-4-(2-Fluorophényl)pyrrolidin-2-one est unique en raison de sa stéréochimie spécifique et de la présence du groupe fluorophényle. Cette combinaison de caractéristiques peut entraîner des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires. Par exemple, l'atome de fluor peut influencer la réactivité du composé et les interactions de liaison, ce qui en fait un outil précieux dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
(4S)-4-(2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)/t7-/m1/s1 |
Clé InChI |
VFSKMPHWPAXAON-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@H](CNC1=O)C2=CC=CC=C2F |
SMILES canonique |
C1C(CNC1=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


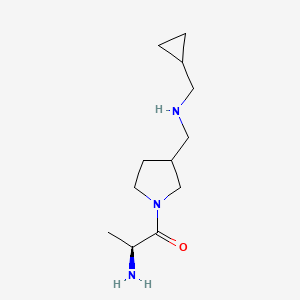


![2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11794574.png)
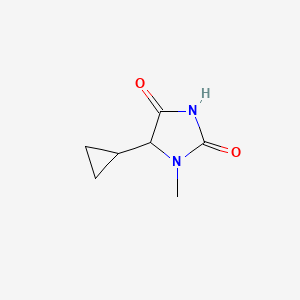
![2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)

![2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)pyridin-3-amine](/img/structure/B11794605.png)
